molecular formula C10H13ClN4 B13246928 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile

2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile

Cat. No.: B13246928
M. Wt: 224.69 g/mol
InChI Key: NQVYFGCPEWSDGR-UHFFFAOYSA-N
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Description

2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are often employed .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-4-yl]acetonitrile
  • 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-6-yl]acetonitrile
  • 2-[2-Chloro-1-(piperidin-4-yl)-1H-imidazol-5-yl]acetonitrile

Uniqueness

The unique combination of the imidazole and piperidine rings in 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile provides distinct chemical and biological properties. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

2-(2-chloro-3-piperidin-3-ylimidazol-4-yl)acetonitrile

InChI

InChI=1S/C10H13ClN4/c11-10-14-7-9(3-4-12)15(10)8-2-1-5-13-6-8/h7-8,13H,1-3,5-6H2

InChI Key

NQVYFGCPEWSDGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=CN=C2Cl)CC#N

Origin of Product

United States

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